Boronic acid, (3,4,5,6-tetrafluoro-1,2-phenylene)bis-
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Overview
Description
Boronic acid, (3,4,5,6-tetrafluoro-1,2-phenylene)bis- is a specialized organoboron compound characterized by the presence of boronic acid groups attached to a tetrafluorinated phenylene ring. This compound is notable for its unique chemical properties, which make it valuable in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of boronic acid, (3,4,5,6-tetrafluoro-1,2-phenylene)bis- typically involves the hydroboration of tetrafluorinated phenylene precursors. The addition of a boron-hydrogen bond over an alkene or alkyne to yield the corresponding alkyl or alkenylborane is a common route . This process is generally rapid and allows for the exploration of organoborane chemistry.
Industrial Production Methods: Industrial production methods for this compound often involve the use of advanced catalytic systems to ensure high yield and purity. The Suzuki–Miyaura coupling reaction is a widely applied method for the synthesis of such organoboron compounds . This reaction is favored due to its mild reaction conditions and functional group tolerance.
Chemical Reactions Analysis
Types of Reactions: Boronic acid, (3,4,5,6-tetrafluoro-1,2-phenylene)bis- undergoes various chemical reactions, including:
Oxidation: Conversion to boronic esters or acids.
Reduction: Formation of boranes.
Substitution: Reactions with halides or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Often uses reducing agents such as lithium aluminum hydride.
Substitution: Commonly employs halides or other nucleophiles under mild conditions.
Major Products: The major products formed from these reactions include boronic esters, boranes, and substituted boronic acids .
Scientific Research Applications
Boronic acid, (3,4,5,6-tetrafluoro-1,2-phenylene)bis- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which boronic acid, (3,4,5,6-tetrafluoro-1,2-phenylene)bis- exerts its effects involves the interaction of its boronic acid groups with various molecular targets. These interactions often lead to the formation of stable boronate esters, which can inhibit enzyme activity or alter molecular pathways. The compound’s ability to form reversible covalent bonds with diols and other nucleophiles is central to its mechanism of action .
Comparison with Similar Compounds
- Boronic acid, B,B’- (2-fluoro-1,4-phenylene)bis-
- Boronic acid, B,B’- (2,3,5,6-tetramethyl-1,4-phenylene)bis-
- (2,3,5,6-tetrafluoro-4-methoxyphenyl)boronic acid
Uniqueness: Boronic acid, (3,4,5,6-tetrafluoro-1,2-phenylene)bis- is unique due to its tetrafluorinated phenylene ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring high stability and specific reactivity patterns .
Properties
CAS No. |
784170-29-2 |
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Molecular Formula |
C6H4B2F4O4 |
Molecular Weight |
237.71 g/mol |
IUPAC Name |
(2-borono-3,4,5,6-tetrafluorophenyl)boronic acid |
InChI |
InChI=1S/C6H4B2F4O4/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11/h13-16H |
InChI Key |
PNOBGYKZWAZPSQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C(=C1F)F)F)F)B(O)O)(O)O |
Origin of Product |
United States |
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